

N-(3-formylphenyl)methanesulfonamide: A Predictive Analysis of Its Mechanism of Action

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Compound of Interest

Compound Name:	<i>N</i> -(3-formylphenyl)methanesulfonamide
Cat. No.:	B1306167

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(3-formylphenyl)methanesulfonamide is a synthetic organic compound featuring both a sulfonamide and a formyl group. While direct experimental evidence for its mechanism of action is not extensively documented, its structural motifs are present in numerous biologically active molecules. This guide provides a predictive analysis of the potential mechanisms of action for **N-(3-formylphenyl)methanesulfonamide** based on the known activities of related compounds. We hypothesize that its biological effects could be mediated through covalent modification of protein targets by the aldehyde group and/or inhibition of key enzymatic pathways by the sulfonamide moiety. This document outlines potential signaling pathways, proposes detailed experimental protocols for mechanism elucidation, and presents quantitative data from related compounds to guide future research.

Introduction

N-(3-formylphenyl)methanesulfonamide possesses two key functional groups that suggest a potential for diverse biological activities: the electrophilic formyl (aldehyde) group and the sulfonamide group, a well-established pharmacophore. The formyl group can readily react with nucleophilic residues on proteins, such as lysine and cysteine, to form covalent adducts, potentially leading to irreversible inhibition or modulation of protein function.^[1] The sulfonamide group is a cornerstone of various therapeutics, known to interact with and inhibit a range of

enzymes. This dual functionality suggests that **N-(3-formylphenyl)methanesulfonamide** could act on multiple cellular targets, leading to a complex mechanism of action.

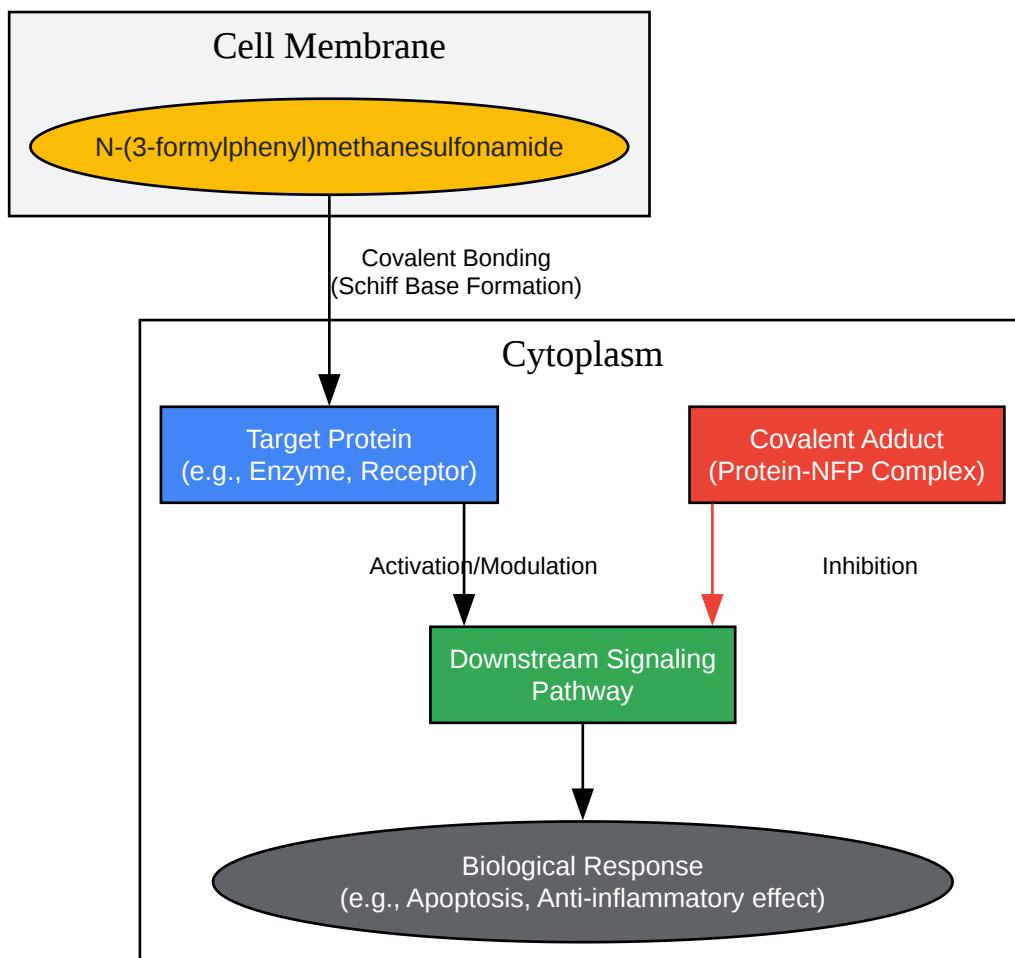
Predicted Mechanisms of Action

Based on the chemical structure of **N-(3-formylphenyl)methanesulfonamide** and the known biological activities of related sulfonamide and aldehyde-containing compounds, we propose two primary putative mechanisms of action.

Covalent Inhibition via the Formyl Group

The aldehyde functionality of **N-(3-formylphenyl)methanesulfonamide** is a key feature that can drive its biological activity through the formation of covalent bonds with nucleophilic sites on target proteins.^[1] This irreversible interaction can lead to the modulation of protein function.

The interaction is predicted to proceed via nucleophilic attack of a residue (e.g., lysine or cysteine) in the active or an allosteric site of a target protein on the carbonyl carbon of the formyl group, leading to the formation of a Schiff base or a thiohemiacetal, respectively. This covalent modification can alter the protein's conformation and function, thereby disrupting downstream signaling pathways.



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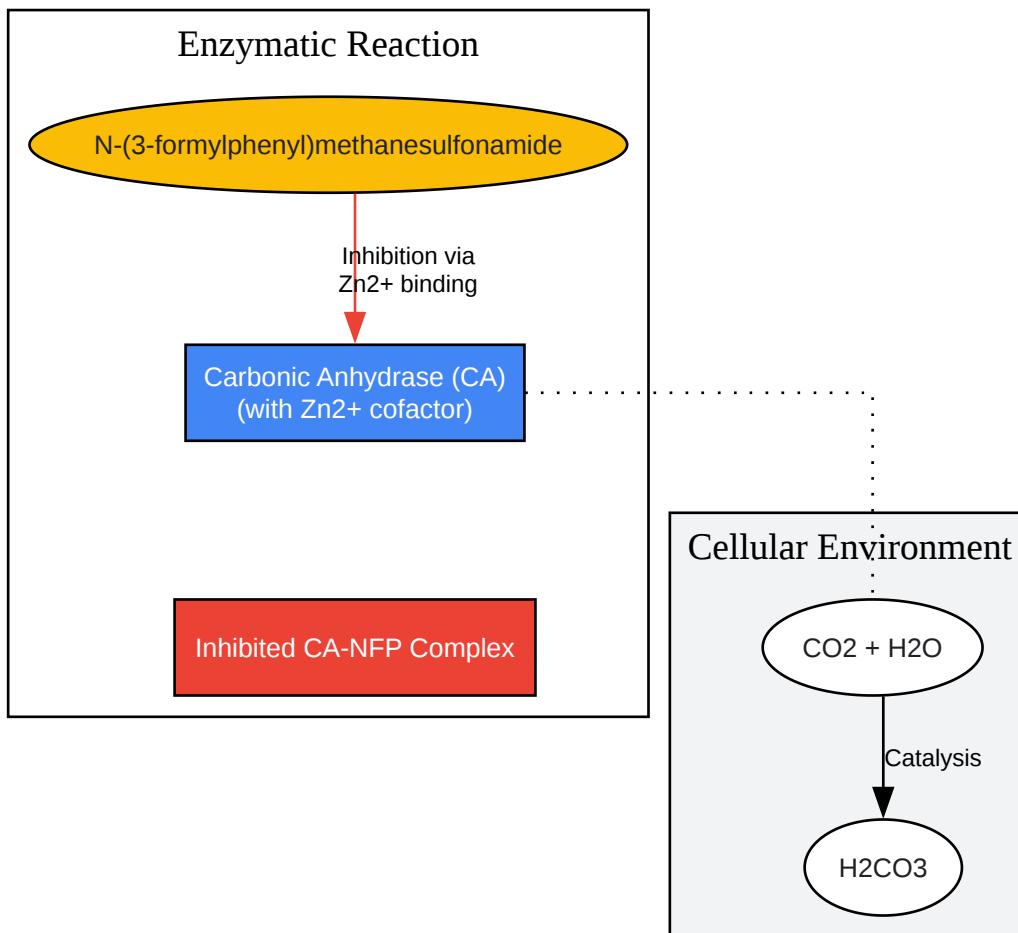
Caption: Predicted covalent inhibition pathway of **N-(3-formylphenyl)methanesulfonamide**.

Enzyme Inhibition via the Sulfonamide Moiety

The sulfonamide group is a well-known zinc-binding motif present in a variety of enzyme inhibitors. It is plausible that **N-(3-formylphenyl)methanesulfonamide** could target metalloenzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases (CAs), which are implicated in cancer and inflammation.

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition can lead to changes in pH homeostasis, affecting tumor growth and other pathological conditions. The sulfonamide group of **N-(3-**

N-(3-formylphenyl)methanesulfonamide could coordinate with the zinc ion in the active site of carbonic anhydrase, leading to its inhibition.



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Caption: Predicted inhibition of Carbonic Anhydrase by **N-(3-formylphenyl)methanesulfonamide**.

Data from Related Compounds

While quantitative data for **N-(3-formylphenyl)methanesulfonamide** is scarce, studies on structurally related sulfonamide derivatives provide insights into potential biological activities.

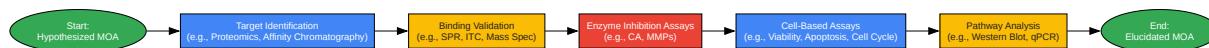
Compound Class	Biological Activity	Potency (IC50/MIC)	Reference
Benzenesulfonamide derivatives	Anti-inflammatory	Varies	[2]
Sulfonamide-Schiff bases	Antimicrobial	MIC: 6.28 - >250 µg/mL	[3]
Naphthalene-sulfonamide derivative	Cytotoxic (Astrocytoma)	IC50: 8.22 µM	[4]
Coumarin-sulfonamide hybrids	Antioxidant	IC50: 0.81 mM	[5]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Lipoxygenase & Butyrylcholinesterase inhibitor	IC50: 57 & 89 µM	[6]

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the predicted mechanisms of action, a series of in vitro and cell-based assays are proposed.

General Experimental Workflow

The overall strategy involves identifying potential protein targets, validating the interaction, and elucidating the downstream cellular consequences.



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